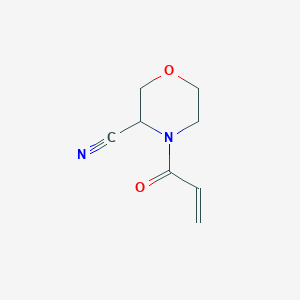

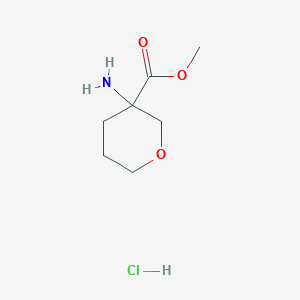

![molecular formula C17H15F2NO4 B2419810 N-(3-(benzo[d][1,3]dioxol-5-il)-3-hidroxipropil)-3,4-difluorobenzamida CAS No. 1421442-77-4](/img/structure/B2419810.png)

N-(3-(benzo[d][1,3]dioxol-5-il)-3-hidroxipropil)-3,4-difluorobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a common structural motif found in many natural products and synthetic molecules . The benzodioxole moiety is known to exhibit a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized . The synthesis of these compounds involved the use of various techniques such as Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques can provide detailed information about the molecular structure of the compound, including its functional groups, electronic transitions, and charge transitions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap, molecular electrostatic potential, natural bonding orbital, and first-order hyperpolarizability of a similar compound were calculated with density functional theory calculations .Aplicaciones Científicas De Investigación

Detección de plomo carcinógeno

El compuesto se ha utilizado en la síntesis de ligandos nobles para la detección significativa del ion metálico pesado carcinógeno, plomo (Pb2+), a través de un enfoque electroquímico confiable .

Actividad antineoplásica

Se ha encontrado que un derivado de amuvatinib, que es similar al compuesto en cuestión, inhibe las mitocondrias y mata las células tumorales bajo la privación de glucosa . Esto sugiere una posible actividad antineoplásica para el compuesto.

Agentes antiinflamatorios

Se ha encontrado que las cinnamidas sustituidas, una clase de compuestos a la que pertenece el compuesto, poseen propiedades antiinflamatorias .

Actividad antioxidante

También se ha informado que las cinnamidas sustituidas exhiben actividad antioxidante .

Actividad antimicrobiana

La actividad antimicrobiana de las cinnamidas sustituidas es otra aplicación potencial del compuesto .

Actividad antitumoral

Se ha informado que los derivados de quinolina, otra clase de compuestos relacionados con el compuesto en cuestión, poseen propiedades antitumorales .

Actividad antibacteriana

También se ha informado que los derivados de quinolina exhiben actividad antibacteriana .

Propiedades antioxidantes

Se ha informado que los derivados de quinolina poseen propiedades antioxidantes .

Mecanismo De Acción

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, potentially leading to the inhibition of cancer cell proliferation and the promotion of cancer cell death.

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of similar compounds are promising. For instance, the employment of a novel auxin receptor agonist may be effective for enhancing root growth and crop production . Additionally, substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides, were found to obey Lipinski’s rule of five and have good bioactive scores, indicating their potential as future drugs .

Análisis Bioquímico

Biochemical Properties

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide has been found to exhibit potent cyclooxygenase inhibitory activity, suggesting that it may interact with this enzyme and potentially others in the body . It has also been associated with anti-inflammatory, analgesic, and anti-tumoral activities .

Cellular Effects

In cellular contexts, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide has demonstrated significant effects. For instance, it has been found to exhibit potent growth inhibition properties against various human cancer cell lines . It has also shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells .

Molecular Mechanism

At the molecular level, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide exerts its effects through various mechanisms. It has been suggested to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to cell cycle arrest and apoptosis, contributing to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide has shown to exhibit changes in its effects over time. For instance, it has been observed to undergo a multi-step thermal decomposition process, indicating its stability and degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide have been found to vary with different dosages. For instance, it has been observed to substantially reduce blood glucose levels in mice at certain dosages .

Metabolic Pathways

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide is involved in various metabolic pathways. It has been associated with the biosynthesis of prostaglandin H2 from arachidonic acid, which is catalyzed by COX enzymes .

Transport and Distribution

Its interactions with various enzymes and proteins suggest that it may be transported and distributed via these biomolecules .

Subcellular Localization

The subcellular localization of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide is also yet to be fully determined. Given its interactions with various enzymes and proteins, it may be localized to specific compartments or organelles where these biomolecules are found .

Propiedades

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGQXJHMTHONAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

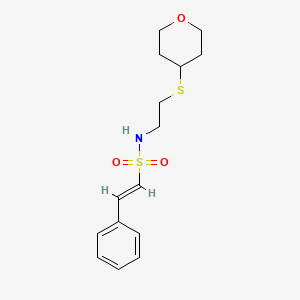

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2419730.png)

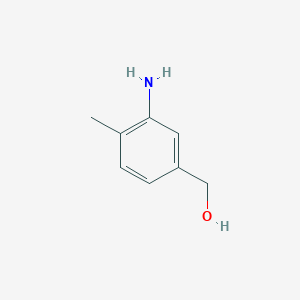

![5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2419738.png)

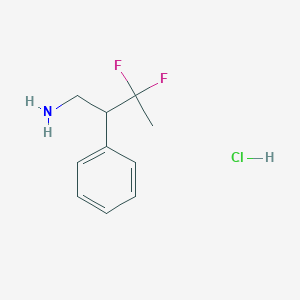

![Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2419739.png)

![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)

![Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate](/img/structure/B2419741.png)

![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)